2,5-Dimethyl-4-benzoquinone
Description
2,5-Dimethyl-1,4-benzoquinone: is an organic compound belonging to the quinone family. It is characterized by a six-membered ring structure with two carbonyl groups at the 1 and 4 positions and two methyl groups at the 2 and 5 positions. This compound is known for its bright yellow crystalline appearance and its role as an oxidizing agent in various chemical reactions .
Properties
IUPAC Name |
2,5-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKLQMNSFPAPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059669 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Acros Organics MSDS] | |
| Record name | 2,5-Dimethyl-4-benzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2,5-Dimethyl-4-benzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
137-18-8 | |
| Record name | 2,5-Dimethyl-p-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Xyloquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Xyloquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Xyloquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHLORONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18D1OR9CE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2,5-Dimethylphenol: One common method involves the oxidation of 2,5-dimethylphenol using oxidizing agents such as tert-butyl hydroperoxide in the presence of a catalyst like vanadium pentoxide.
Oxidation of 2,5-Dimethylhydroquinone: Another method involves the oxidation of 2,5-dimethylhydroquinone using oxidizing agents like potassium dichromate or ferric chloride in acidic conditions.
Industrial Production Methods: Industrial production of 2,5-dimethyl-1,4-benzoquinone often involves the continuous oxidation of 2,5-dimethylphenol in a flow reactor. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dimethyl-1,4-benzoquinone can undergo further oxidation to form various quinone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, ferric chloride, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Catalysts: Vanadium pentoxide, palladium on carbon.
Major Products:
Oxidation Products: Various quinone derivatives.
Reduction Products: 2,5-Dimethylhydroquinone.
Substitution Products: Amino or thiol-substituted quinones.
Scientific Research Applications
Biological Applications
Inhibition of Enzymes
2,5-Dimethyl-1,4-benzoquinone has been studied for its inhibitory effects on jack bean urease. Research indicates that it can effectively inhibit this enzyme in a phosphate buffer solution at pH 7.0, making it a potential candidate for applications in agriculture and biochemistry where urease activity needs to be controlled .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity. A study evaluated its biotransformation by the micro-fungus Corynespora cassicola, revealing that both the substrate and its metabolite exhibited in vitro anticandidal and antioxidant properties. This suggests potential applications in pharmaceuticals as an antifungal agent .
Chemical Applications
Electrochemical Sensors
2,5-Dimethyl-1,4-benzoquinone is utilized as a mediator in amperometric sensors for detecting various analytes such as glucose, cholesterol, and lactate. These sensors leverage the compound's ability to undergo reversible oxidation-reduction reactions, enhancing the sensitivity and specificity of biochemical assays .
Synthetic Chemistry
In synthetic organic chemistry, 2,5-dimethyl-1,4-benzoquinone serves as a precursor for various chemical transformations. Its reactivity allows it to be involved in cycloaddition reactions and other synthetic methodologies aimed at producing more complex organic molecules .
Material Science Applications
Organic Battery Components
Recent advancements have explored the use of 2,5-dihydroxy-1,4-benzoquinone (a derivative) as a cathode material in lithium-ion batteries. The stability and electrochemical properties of benzoquinones make them suitable for energy storage applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antifungal Activity Evaluation
A study investigated the antifungal properties of 2,5-dimethyl-1,4-benzoquinone against Candida albicans. The results indicated significant inhibition at varying concentrations, suggesting its potential use as a natural antifungal agent in medical formulations .
Case Study 2: Amperometric Sensor Development
Research on electrochemical sensors demonstrated that incorporating 2,5-dimethyl-1,4-benzoquinone improved detection limits for glucose monitoring. The sensor's design allowed for real-time monitoring of glucose levels in biological samples, showcasing its utility in diabetes management .
Mechanism of Action
2,5-Dimethyl-1,4-benzoquinone exerts its effects primarily through its ability to undergo redox reactions. It can accept and donate electrons, making it a potent oxidizing agent. In biological systems, it inhibits enzymes like urease by forming a complex with the enzyme, thereby blocking its activity . The compound can also generate reactive oxygen species, which can damage cellular components and induce cell death .
Comparison with Similar Compounds
2,6-Dimethyl-1,4-benzoquinone: Similar structure but with methyl groups at the 2 and 6 positions.
2,5-Dichloro-1,4-benzoquinone: Similar structure but with chlorine atoms instead of methyl groups.
2,5-Dihydroxy-1,4-benzoquinone: Similar structure but with hydroxyl groups instead of methyl groups.
Uniqueness: 2,5-Dimethyl-1,4-benzoquinone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 2 and 5 positions makes it more hydrophobic compared to its hydroxyl or chloro-substituted counterparts, affecting its solubility and interaction with biological molecules .
Biological Activity
2,5-Dimethyl-1,4-benzoquinone (DMBQ) is a naturally occurring compound belonging to the class of benzoquinones. It has garnered significant interest due to its diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. This article explores the biological activity of DMBQ, supported by various studies and case evaluations.
DMBQ is characterized by the following chemical structure:
- Molecular Formula : CHO
- CAS Number : 137-18-8
Its structure allows for redox cycling, which is pivotal in its biological interactions.
Antimicrobial Activity
DMBQ has demonstrated notable antimicrobial properties . A study evaluated its effects against various fungal strains using in vitro assays. The compound was biotransformed by the micro-fungus Corynespora cassicola, resulting in metabolites with enhanced antifungal activity. The original compound and its metabolite, 2,5-dimethyl-1,4-benzenediol, were tested for their anticandidal properties and exhibited significant efficacy against Candida albicans .
Table 1: Antifungal Activity of DMBQ
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,5-Dimethyl-1,4-benzoquinone | Candida albicans | 32 µg/mL |
| 2,5-Dimethyl-1,4-benzenediol | Candida albicans | 16 µg/mL |
Enzyme Inhibition
DMBQ has been investigated as an inhibitor of jack bean urease , a key enzyme in nitrogen metabolism. Research indicated that DMBQ inhibits urease activity through a mechanism involving the formation of enzyme-inhibitor complexes. The study employed progress curve analysis and steady-state kinetics to elucidate the inhibition mechanism .
Case Study: Urease Inhibition
In a controlled experiment, DMBQ was tested at varying concentrations in a phosphate buffer at pH 7.0. The results highlighted a dose-dependent inhibition of urease activity:
Table 2: Inhibition of Jack Bean Urease by DMBQ
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Antioxidant Properties
DMBQ exhibits strong antioxidant activity , which is crucial in mitigating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.
The biological activities of DMBQ can be attributed to its redox properties. It undergoes one-electron reduction to form semiquinones, which can react with molecular oxygen to generate superoxide anions. This mechanism has been linked to both its antimicrobial effects and its role in cardiotoxicity observed in cardiac tissues .
Table 3: Redox Cycling and Superoxide Generation
| Compound | Superoxide Generation (Relative Units) |
|---|---|
| DMBQ | High |
| Menadione | Moderate |
Toxicity and Safety Profile
While DMBQ shows promising biological activities, it also poses toxicity risks. It is classified as toxic if swallowed and causes skin irritation . Safety precautions must be taken when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 2,5-dimethyl-1,4-benzoquinone derivatives?
- Methodology : A one-step synthesis approach using hydroquinone derivatives as precursors is commonly employed. For example, reacting 2,5-dimethylhydroquinone with oxidizing agents like silver oxide (Ag₂O) in anhydrous conditions yields DMBQ. Substituted derivatives (e.g., amino or thioether groups) can be synthesized via nucleophilic substitution reactions with secondary amines or thiols under mild acidic conditions .
- Optimization : Reaction efficiency depends on solvent choice (e.g., dichloromethane for solubility) and stoichiometric ratios. Purity is confirmed via HPLC (≥98%) or melting point analysis (123–125°C) .
Q. How can researchers assess the solubility and stability of DMBQ in different solvents?
- Protocol : Dissolve DMBQ (0.5 g) in 10 mL of target solvents (e.g., toluene, dimethyl sulfoxide) under ambient conditions. Monitor stability via UV-Vis spectroscopy at λmax ~260 nm over 24–72 hours. Phosphate buffer (pH 7.0) is ideal for enzymatic studies due to minimal degradation .
- Data Interpretation : Solubility in non-polar solvents (e.g., toluene) is higher than in polar solvents, attributed to DMBQ's quinoid structure. Stability decreases in basic or highly acidic media due to redox activity .
Q. What safety protocols are critical for handling DMBQ in laboratory settings?
- Guidelines : DMBQ is classified as acutely toxic (Category 4 oral, Category 2 skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers away from light at 4°C. Dispose via incineration or certified hazardous waste services .
Advanced Research Questions
Q. How does DMBQ inhibit jack bean urease, and how can inhibition kinetics be quantified?
- Mechanistic Insight : DMBQ acts as a competitive inhibitor by binding to the nickel-centered active site of urease. Kinetic assays involve incubating the enzyme with varying DMBQ concentrations (0–100 μM) in 50 mM phosphate buffer (pH 7.0) and measuring ammonia release via the indophenol method .
- Data Analysis : Fit results to the Michaelis-Menten equation to determine Ki values. Contradictions in inhibition efficiency across studies may arise from buffer composition or enzyme source variations .
Q. What advanced techniques are used to resolve DMBQ’s electronic structure and molecular geometry?
- Techniques :
- X-ray Powder Diffraction : Refine DMBQ’s crystal structure using Rietveld methods with constraints from HyperChem-optimized geometries or Cambridge Structural Database fragments (e.g., CIKRAP, DMEBQU) .
- Photoelectron Spectroscopy (UPS) : Analyze ionization energies and vibrational frequencies to study substituent effects (e.g., methyl groups) on electron distribution .
Q. How can DMBQ be utilized in asymmetric Diels-Alder reactions for terpene synthesis?
- Application : DMBQ serves as a dienophile in reactions with dienes (e.g., 2,5-dimethylfuran) catalyzed by chiral Lewis acids (e.g., ent-109a). Optimize regioselectivity by tuning reaction temperature (−95°C) and solvent (CH₂Cl₂). Yields >95% with enantiomeric excess (ee) up to 99% are achievable .
Q. What methodologies evaluate DMBQ’s antimicrobial potential against foodborne pathogens?
- Assay Design : Perform disc diffusion assays (0.5 mg/disc) against Staphylococcus intermedius or Listeria monocytogenes. Compare zones of inhibition to structural analogs (e.g., 2,6-dimethyl-1,4-benzoquinone). Synergistic effects with antibiotics can be tested via checkerboard assays .
Data Contradiction and Reproducibility
Q. How can researchers reconcile conflicting reports on DMBQ’s redox activity in biochemical systems?
- Analysis : Discrepancies may stem from assay conditions (e.g., pH, co-solvents). For example, DMBQ generates superoxide radicals in cardiac tissue studies but acts as an antioxidant in plant models. Validate results using electron paramagnetic resonance (EPR) to detect radical intermediates .
Q. Why do inhibition constants (Ki) for DMBQ vary across urease isoforms?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
